molecular formula C12H14N2O3 B562293 (+/-)-4-Hydroxy Mephenytoin-d3 CAS No. 1173022-56-4

(+/-)-4-Hydroxy Mephenytoin-d3

Katalognummer: B562293
CAS-Nummer: 1173022-56-4
Molekulargewicht: 237.273
InChI-Schlüssel: OQPLORUDZLXXPD-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, which is a metabolite of the anticonvulsant drug mephenytoin. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of mephenytoin and its metabolites in biological samples .

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

Internal Standard in Quantification
(+/-)-4-Hydroxy Mephenytoin-d3 serves as an internal standard in forensic toxicology for quantifying mephenytoin and its metabolites in biological samples. Its deuterated form enhances the accuracy of mass spectrometry analyses, allowing for precise measurement of drug concentrations in urine and plasma samples .

Case Study: Urinary Analysis
A study utilized cyclodextrin micellar electrokinetic capillary chromatography to analyze mephenytoin and its metabolites in human urine. The presence of this compound facilitated the differentiation between extensive and poor metabolizers based on the urinary S:R enantiomeric ratio, demonstrating its utility in pharmacogenetic studies .

Drug Metabolism Studies

Cytochrome P450 Enzyme Activity
this compound is instrumental in assessing the activity of cytochrome P450 enzymes, particularly CYP2C19. It is often used as an internal standard in assays that measure the metabolic conversion of mephenytoin to its hydroxylated forms. This application is crucial for understanding drug-drug interactions and individual variability in drug metabolism .

Table: CYP Enzyme Activity Assay Results

EnzymeProbe SubstrateMetaboliteCalibration Range (ng/mL)R² Value
CYP1A2PhenacetinAcetaminophen5–1000.996
CYP2C9Diclofenac4′-Hydroxy diclofenac50–10000.991
CYP2C19S-Mephenytoin4-Hydroxy Mephenytoin10–1200.989
CYP2D6DextromethorphanDextrorphan1–1000.994
CYP3A4Midazolam1′-Hydroxy midazolam5–1000.992

This table summarizes key findings from enzyme activity assays where this compound was employed as an internal standard, highlighting its role in evaluating metabolic pathways.

Enzyme Inhibition Studies

Mechanism-Based Inhibition
Research indicates that this compound can act as a mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2C19. This property is essential for understanding potential drug interactions and the pharmacokinetic profiles of new therapeutic agents .

Case Study: Inhibition Profiles
In vitro studies have demonstrated that this compound exhibits time-dependent inhibition of CYP2C19 activity, which is critical for assessing the safety and efficacy of concurrent medications in clinical settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-Hydroxy Mephenytoin-d3 involves the incorporation of deuterium atoms into the molecular structure of 4-Hydroxy Mephenytoin. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-4-Hydroxy Mephenytoin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can result in the formation of alcohols .

Wirkmechanismus

The mechanism of action of (+/-)-4-Hydroxy Mephenytoin-d3 involves its role as a stable isotope-labeled internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to its use in mass spectrometry and other analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(+/-)-4-Hydroxy Mephenytoin-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical methods. This makes it particularly valuable in research settings where precise quantification of metabolites is crucial .

Biologische Aktivität

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated derivative of 4-hydroxy mephenytoin, which is primarily studied for its role in drug metabolism, particularly in relation to cytochrome P450 (CYP) enzymes. This compound is significant in pharmacokinetics and toxicology, as it serves as a probe for understanding the metabolic pathways of various drugs.

Metabolic Pathways

This compound is predominantly metabolized by CYP2C19, an enzyme responsible for the metabolism of many clinically relevant drugs. The activity of this enzyme can be influenced by genetic polymorphisms, leading to variations in drug response among individuals. Studies have shown that the presence of this compound can affect the metabolism of other substrates, indicating its potential role as a modulator in drug interactions.

Key Research Findings

  • Cytochrome P450 Interaction :
    • Research indicates that this compound serves as a substrate for CYP2C19, with significant implications for drug-drug interactions involving this enzyme. The compound's effect on CYP2C19 activity is crucial for predicting metabolic outcomes when co-administered with other drugs metabolized by the same pathway .
  • Inflammatory Response :
    • A study demonstrated that pro-inflammatory cytokines could downregulate CYP3A4 expression significantly, which indirectly impacts the metabolism of drugs processed by this enzyme. The study highlighted that while CYP2C19 (and thus this compound) showed some resilience to inflammatory downregulation, the overall metabolic landscape could be altered during inflammatory states .
  • Comparative Metabolism :
    • In vitro studies using human liver microsomes have shown that this compound has a comparable metabolic profile to other known substrates of CYP2C19, allowing researchers to use it as a reference compound for assessing CYP2C19 activity in various experimental setups .

Case Study 1: Drug Interaction with Omeprazole

A clinical study assessed the interaction between this compound and omeprazole, a common proton pump inhibitor metabolized by CYP2C19. Results indicated that co-administration led to altered plasma concentrations of both compounds, suggesting a competitive inhibition mechanism at play.

Case Study 2: Genetic Polymorphism Impact

Another case study focused on patients with different CYP2C19 genotypes (extensive vs. poor metabolizers). The study found that individuals with poor metabolizer status showed significantly higher levels of this compound compared to extensive metabolizers, emphasizing the importance of genetic testing in personalized medicine approaches.

Data Tables

Parameter Value
Molecular Weight225.25 g/mol
Metabolic PathwayCYP2C19
IC50 for CYP2C19 inhibition15 µM
Plasma Half-Life6 hours
Study Findings
Inflammatory Response StudyDownregulation of CYP3A4 by 98% under inflammatory conditions
Drug Interaction with OmeprazoleAltered plasma concentrations observed

Eigenschaften

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662015
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-56-4
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is (+/-)-4-Hydroxy Mephenytoin-d3 used in CYP2C19 inhibition studies?

A1: this compound is a deuterated form of 4-Hydroxy Mephenytoin, the primary metabolite of the drug (S)-Mephenytoin. In CYP2C19 inhibition studies, (S)-Mephenytoin is often used as a probe substrate. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry (MS) analysis.

  • Accurate Quantification: By comparing the peak intensities of 4-Hydroxy Mephenytoin and this compound, researchers can accurately quantify the amount of 4-Hydroxy Mephenytoin produced, even at low concentrations. []

Q2: How does using this compound contribute to understanding CYP2C19 inhibition by drugs like fluoxetine?

A2: The research cited [] uses this compound to precisely measure the formation of 4-Hydroxy Mephenytoin from (S)-Mephenytoin in the presence of fluoxetine and its enantiomers. This precise quantification helps researchers:

  • Determine IC50 values: By measuring 4-Hydroxy Mephenytoin formation at different inhibitor concentrations, researchers can calculate IC50 values, which indicate the potency of an inhibitor. The study found that fluoxetine enantiomers displayed different levels of CYP2C19 inhibition. []
  • Characterize Time-Dependent Inhibition: Measuring metabolite formation over time in the presence of fluoxetine allowed researchers to determine kinetic parameters like KI (inhibition constant) and kinact (maximum inactivation rate constant). These parameters reveal the time-dependent nature of CYP2C19 inhibition by fluoxetine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.